

experimental protocol for chiral resolution using trans-1,2-Cyclohexanediol

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Compound of Interest

Compound Name: *trans*-1,2-Cyclohexanediol

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An environmentally friendly and efficient method for the chiral resolution of racemic **trans**-1,2-cyclohexanediol is presented, utilizing tartaric acid as a chiral resolving agent. This protocol employs a two-step supercritical fluid extraction (SFE) process to separate the diastereomeric cocrystals, yielding enantiomerically pure forms of the diol, which are valuable chiral auxiliaries in asymmetric synthesis.

Principle of Resolution

The core of this method lies in the selective cocrystallization of one enantiomer of **trans**-1,2-cyclohexanediol (CHD) with an enantiomerically pure form of tartaric acid (TA). When a racemic mixture of (±)-**trans**-1,2-cyclohexanediol is treated with an enantiopure tartaric acid (e.g., L-(+)-tartaric acid or D-(-)-tartaric acid) in a solvent like ethanol, the tartaric acid selectively forms a stable diastereomeric cocrystal with only one of the CHD enantiomers.^{[1][2][3]} For instance, (2R,3R)-(+)-tartaric acid preferentially forms a stable complex with (1R,2R)-(-)-cyclohexanediol.^{[2][3]}

The other enantiomer remains unreacted in the mixture.^{[1][2][3]} A subsequent two-step supercritical fluid extraction (SFE) with carbon dioxide is then used to first separate the unreacted enantiomer and then to decompose the diastereomeric cocrystal in situ to recover the second enantiomer.^{[1][2][3]} This process can be repeated to achieve very high enantiomeric purity (>99% ee).^{[1][3][4]}

Experimental Protocol

This protocol details the resolution of racemic **trans-1,2-cyclohexanediol** using a chiral resolving agent and a two-step supercritical fluid extraction process.

Part 1: Diastereomeric Cocrystal Formation

- **Reaction Setup:** In a suitable reaction vessel, dissolve the racemic mixture of **trans-1,2-cyclohexanediol** (rac-CHD) in ethanol.
- **Addition of Resolving Agent:** Add an ethanolic solution of an enantiomerically pure resolving agent, such as S,S-tartaric acid (S,S-TA) or R,R-tartaric acid (R,R-TA). The molar ratio of the resolving agent to the racemic CHD should be 0.5 or higher.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- **Cocrystallization:** Allow the mixture to react to form a diastereomeric cocrystal between the tartaric acid and one of the CHD enantiomers. The other enantiomer will remain unreacted in the solution.

Part 2: Two-Step Supercritical Fluid Extraction (SFE)

- **First Extraction Step (Isolation of Unreacted Enantiomer):**
 - Place the sample containing the cocrystal and the unreacted enantiomer into an SFE cell.
 - Perform the first extraction using supercritical CO₂ at a pressure of 20 MPa and a temperature of 33 °C.[\[1\]](#)[\[2\]](#)[\[3\]](#)
 - These conditions are optimized to selectively extract the unreacted CHD enantiomer, which is collected as a crystalline powder after depressurization.[\[2\]](#)
- **Second Extraction Step (Decomposition and Isolation of Complexed Enantiomer):**
 - Following the first extraction, increase the temperature of the SFE system to at least 73 °C (optimal range is 73-93 °C) while maintaining the pressure at 20 MPa.[\[1\]](#)[\[2\]](#)[\[3\]](#)
 - This temperature increase decomposes the diastereomeric cocrystal in situ.[\[1\]](#)[\[2\]](#)[\[3\]](#)
 - The second CHD enantiomer is then extracted by the supercritical CO₂ and collected.

Part 3: Purification to High Enantiomeric Excess

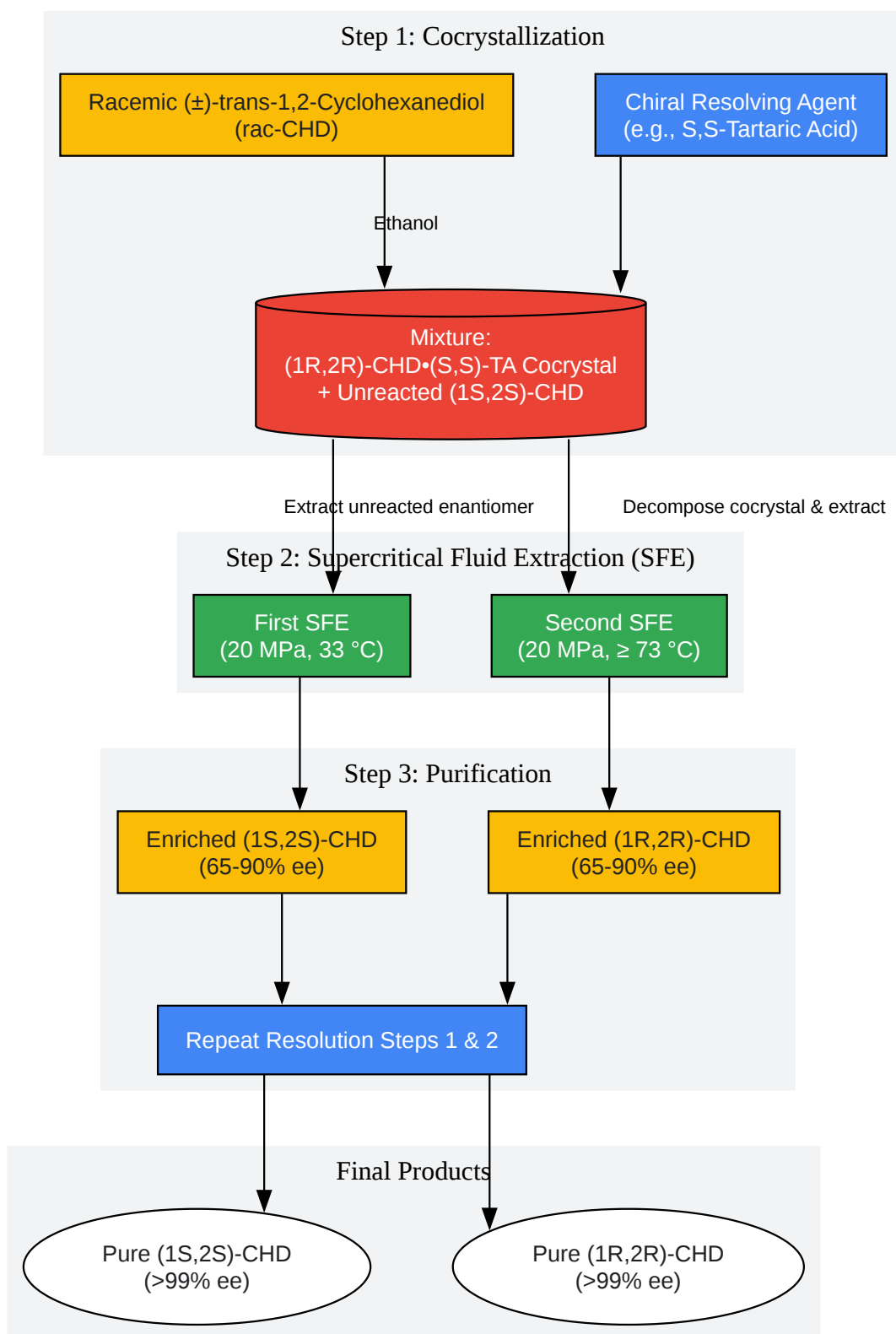
- Analysis: Determine the enantiomeric excess (ee) of the fractions obtained from both extraction steps. The initial resolution typically yields ee values between 65% and 90%.^{[1][4]}
- Recrystallization: To achieve higher purity, the enantiomerically enriched fractions are subjected to a second resolution step.^[1]
 - The S,S-CHD-rich mixture is dissolved in ethanol and reacted with S,S-TA.^[1]
 - The R,R-CHD-rich mixture is dissolved in ethanol and reacted with R,R-TA.^[1]
- Repeat SFE: The resolution procedure, including the two-step SFE, is repeated on these enriched mixtures.
- Final Product: After two resolution cycles, both the (1S,2S)- and (1R,2R)-cyclohexanediol enantiomers can be produced in quantitative yields with an enantiomeric excess greater than 99%.^{[1][3][4]}

Data Presentation

The following table summarizes the key quantitative parameters and outcomes of the chiral resolution process.

Parameter	Value	Notes
Resolving Agent	S,S- or R,R-Tartaric Acid	Selectively forms a cocrystal with one enantiomer.[1][2]
Molar Ratio (TA:rac-CHD)	≥ 0.5	A higher molar ratio increases selectivity.[1]
Solvent	Ethanol	Used for the initial cocrystallization reaction.[1][2]
SFE Step 1 Conditions	20 MPa, 33 °C	Extracts the unreacted CHD enantiomer.[1][2][3]
SFE Step 2 Conditions	20 MPa, ≥ 73 °C	Decomposes the cocrystal and extracts the other enantiomer.[1][2][3]
Initial Enantiomeric Excess (ee)	65 - 90%	Achieved after a single resolution cycle.[1][4]
Final Enantiomeric Excess (ee)	> 99%	Achieved after two resolution cycles.[1][3][4]
Overall Yield	Quantitative	Both enantiomers are recovered in high yield.[1][3][4]

Experimental Workflow Diagram



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Caption: Workflow for chiral resolution of **trans-1,2-cyclohexanediol**.

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